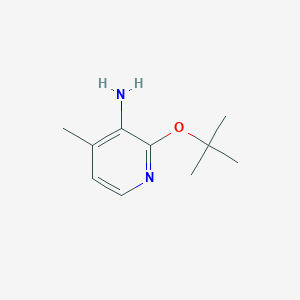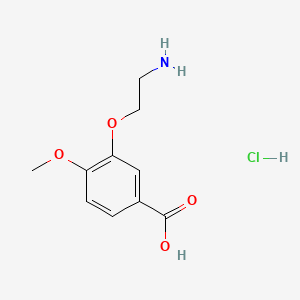
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group and a methoxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride typically involves the reaction of 3-(2-Aminoethoxy)-4-methoxybenzoic acid with hydrochloric acid. The process begins with the preparation of the benzoic acid derivative, which is then reacted with an aminoethoxy compound under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound .
科学的研究の応用
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the methoxybenzoic acid moiety can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar structure but lacks the aminoethoxy group.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the aminoethoxy group.
2-(2-Aminoethoxy)ethanol: Similar aminoethoxy group but different overall structure .
Uniqueness
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride is unique due to the presence of both the aminoethoxy and methoxybenzoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C10H14ClNO4 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
3-(2-aminoethoxy)-4-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
InChIキー |
HVRGESLKDCDGOI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


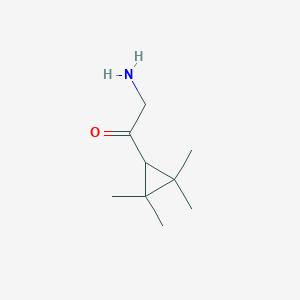
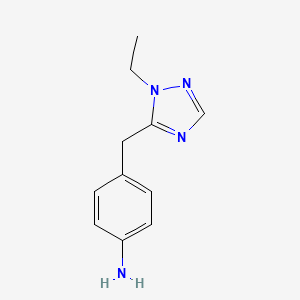


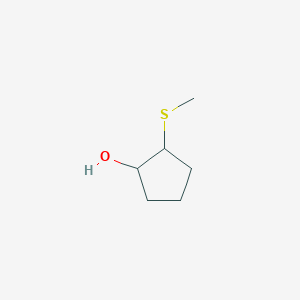
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
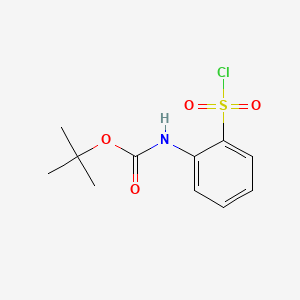
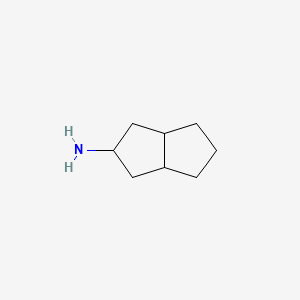
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)



amine](/img/structure/B15309917.png)
